

# Application Notes & Protocols: Simultaneous Estimation of Ibuprofen and Paracetamol by UV Spectrophotometry

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## Compound of Interest

Compound Name: *Ibuprofen-Paracetamol*

Cat. No.: *B12721694*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The combination of ibuprofen, a non-steroidal anti-inflammatory drug (NSAID), and paracetamol (acetaminophen), an analgesic and antipyretic, is widely used in pharmaceutical formulations for enhanced pain relief. The quantitative analysis of these two drugs in a combined dosage form is crucial for quality control and formulation development. UV-Visible spectrophotometry offers a simple, rapid, and cost-effective alternative to chromatographic methods for the simultaneous estimation of these drugs. This document provides detailed protocols for various UV spectrophotometric methods, including the simultaneous equation method, absorption ratio method, and first-order derivative spectroscopy, along with comprehensive validation data.

## Spectrophotometric Methods

Several UV spectrophotometric methods can be employed for the simultaneous determination of ibuprofen and paracetamol. The choice of method depends on the spectral characteristics of the two drugs in the selected solvent. The most commonly used methods are:

- Simultaneous Equation (Vierordt's) Method: This method is applicable when both drugs absorb at each other's  $\lambda_{\text{max}}$ . It involves the measurement of absorbance at the  $\lambda_{\text{max}}$  of both

drugs and solving a set of simultaneous equations.

- Absorption Ratio (Q-Analysis) Method: This method is used when the spectra of the two drugs overlap. It utilizes the absorbance at the isoabsorptive point (where both drugs have the same absorptivity) and the  $\lambda_{\text{max}}$  of one of the drugs.
- First-Order Derivative Spectroscopy: This method is useful for resolving overlapping spectra. It involves the transformation of the zero-order absorption spectrum into its first derivative, which can eliminate interference from one component while determining the other at its zero-crossing point.

## Experimental Protocols

### Instrumentation

A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 10 mm matched quartz cuvettes is required.

### Reagents and Solvents

Commonly used solvents for the analysis of ibuprofen and paracetamol include 0.1N NaOH, methanol, and phosphate buffer (pH 7.2).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) All reagents should be of analytical grade.

### Preparation of Standard Stock Solutions

- Paracetamol Standard Stock Solution (100  $\mu\text{g/mL}$ ): Accurately weigh 10 mg of paracetamol reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent (e.g., 0.1N NaOH) and make up the volume to the mark with the same solvent.[\[5\]](#)
- Ibuprofen Standard Stock Solution (100  $\mu\text{g/mL}$ ): Accurately weigh 10 mg of ibuprofen reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the same solvent used for paracetamol and dilute to the mark.

### Selection of Analytical Wavelengths

- From the standard stock solutions, prepare appropriate dilutions of paracetamol and ibuprofen separately.

- Scan each solution in the UV range (200-400 nm) against the solvent blank to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) for each drug.
- An isoabsorptive point, if present, is the wavelength at which the molar absorptivity of the two drugs is equal. This is determined by overlaying the spectra of the two drugs.

The selection of wavelengths is critical for accurate analysis. For instance, in 0.1N NaOH, the  $\lambda_{\text{max}}$  for paracetamol and ibuprofen have been reported at 257 nm and 222 nm, respectively. [3] In methanol,  $\lambda_{\text{max}}$  values of 224.0 nm for Ibuprofen and 248.0 nm for Paracetamol have been used.[2] Another study in phosphate buffer reported  $\lambda_{\text{max}}$  at 222 nm for ibuprofen and 243 nm for paracetamol.[6]

## Protocol for Simultaneous Equation Method

- Prepare a series of standard solutions of both ibuprofen and paracetamol.
- Measure the absorbance of these solutions at the selected  $\lambda_{\text{max}}$  of both drugs (e.g., 222 nm for ibuprofen and 257 nm for paracetamol in 0.1N NaOH).[3]
- Calculate the absorptivity values (A 1%, 1cm) for both drugs at both wavelengths.
- Measure the absorbance of the sample solution (containing both drugs) at the two selected wavelengths.
- The concentrations of ibuprofen (C\_Ibu) and paracetamol (C\_Para) in the sample can be calculated using the following equations derived from Beer-Lambert's law[2][7]:

$$C_{\text{Ibu}} = (A_2 * a_{y1} - A_1 * a_{y2}) / (a_{x2} * a_{y1} - a_{x1} * a_{y2}) \quad C_{\text{Para}} = (A_1 * a_{x2} - A_2 * a_{x1}) / (a_{x2} * a_{y1} - a_{x1} * a_{y2})$$

Where:

- $A_1$  and  $A_2$  are the absorbances of the sample at  $\lambda_1$  ( $\lambda_{\text{max}}$  of Paracetamol) and  $\lambda_2$  ( $\lambda_{\text{max}}$  of Ibuprofen), respectively.
- $a_{x1}$  and  $a_{x2}$  are the absorptivities of Ibuprofen at  $\lambda_1$  and  $\lambda_2$ , respectively.
- $a_{y1}$  and  $a_{y2}$  are the absorptivities of Paracetamol at  $\lambda_1$  and  $\lambda_2$ , respectively.

## Protocol for Absorption Ratio Method

- Select the isoabsorptive point and the  $\lambda_{\text{max}}$  of one of the drugs. For example, an isoabsorptive point at 226.4 nm and the  $\lambda_{\text{max}}$  of Ibuprofen at 222.4 nm have been reported. [8]
- Prepare standard solutions and measure their absorbances at both selected wavelengths.
- Calculate the ratio of absorbance at the  $\lambda_{\text{max}}$  to the absorbance at the isoabsorptive point (Q-value).
- Measure the absorbance of the sample solution at both wavelengths.
- The concentration of each component can be determined using the derived equations.

## Protocol for First-Order Derivative Spectroscopy

- Record the zero-order absorption spectra of the standard and sample solutions.
- Convert these spectra into their first-order derivatives.
- Ibuprofen can be determined at the zero-crossing point of paracetamol (e.g., 230 nm), and paracetamol can be determined at the zero-crossing point of ibuprofen (e.g., 290 nm).[9]
- Measure the amplitude of the derivative peak at these zero-crossing points, which is proportional to the concentration of the drug.

## Sample Preparation from Pharmaceutical Formulation

- Weigh and finely powder twenty tablets.
- Accurately weigh a quantity of the powder equivalent to a single tablet and transfer it to a 100 mL volumetric flask.[1]
- Add about 50 mL of the chosen solvent (e.g., phosphate buffer pH 7.2) and sonicate for 20 minutes to dissolve the drugs.[1]
- Make up the volume to the mark with the same solvent.

- Filter the solution and make appropriate dilutions to obtain a final concentration within the linear range of the method.

## Data Presentation

The following tables summarize the quantitative data from various studies on the simultaneous estimation of ibuprofen and paracetamol.

Table 1: Wavelengths used in different solvents

Method	Solvent	Ibuprofen λ <sub>max</sub> (nm)	Paracetamo l λ <sub>max</sub> (nm)	Isoabsorpti ve Point (nm)	Reference
Simultaneous Equation	0.1N NaOH	222	257	-	[3]
Simultaneous Equation	Methanol	224	248	-	[2]
Simultaneous Equation	Phosphate Buffer (pH 7.2)	222	243	-	[6]
Absorption Ratio	Not Specified	222.4	-	226.4	[8][10]
First-Order Derivative	Not Specified	230 (at ZCP of Para)	290 (at ZCP of Ibu)	-	[9]

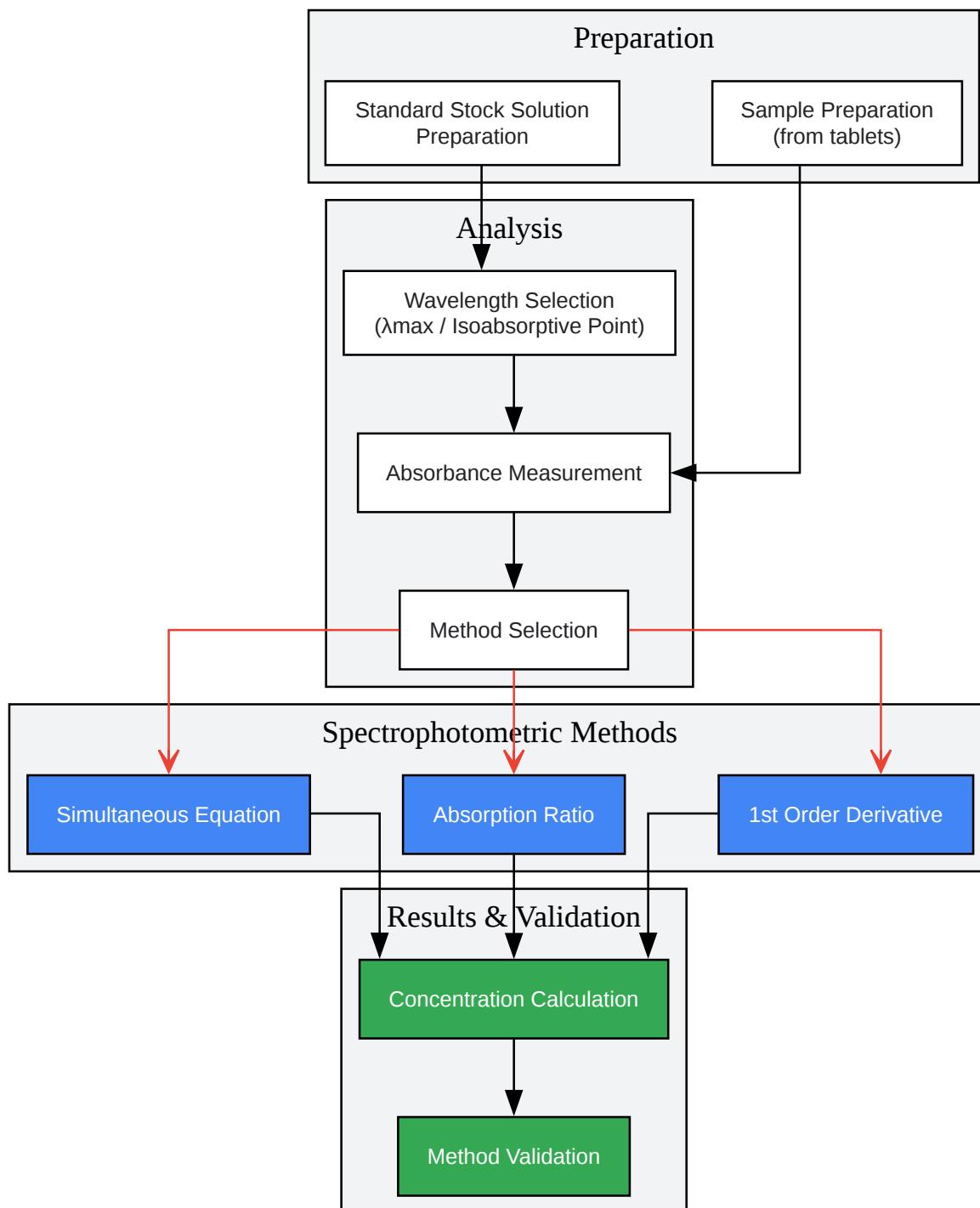
Table 2: Validation Parameters for Simultaneous Estimation Methods

Method	Drug	Linearity Range (µg/mL)	Correlation Coefficient (r <sup>2</sup> )	Accuracy (%) Recovery	Precision (% RSD)
Simultaneous Equation[2]	Ibuprofen	4-14	>0.99	99.70 ± 1.08	<2
Paracetamol	2-12	>0.99	100.16 ± 1.02	<2	
Simultaneous Equation[6]	Ibuprofen	3.2-4.8	≥0.995	109.8 - 134.9	≤2
Paracetamol	4-6	≥0.995	98.1 - 105	≤2	
Simultaneous Equation[3]	Ibuprofen	12	>0.99	94.25	<2
Paracetamol	10	>0.99	93.41	<2	
First-Order Derivative[1]	Ibuprofen	12-32	>0.99	-	<2
Paracetamol	20-40	>0.99	-	<2	

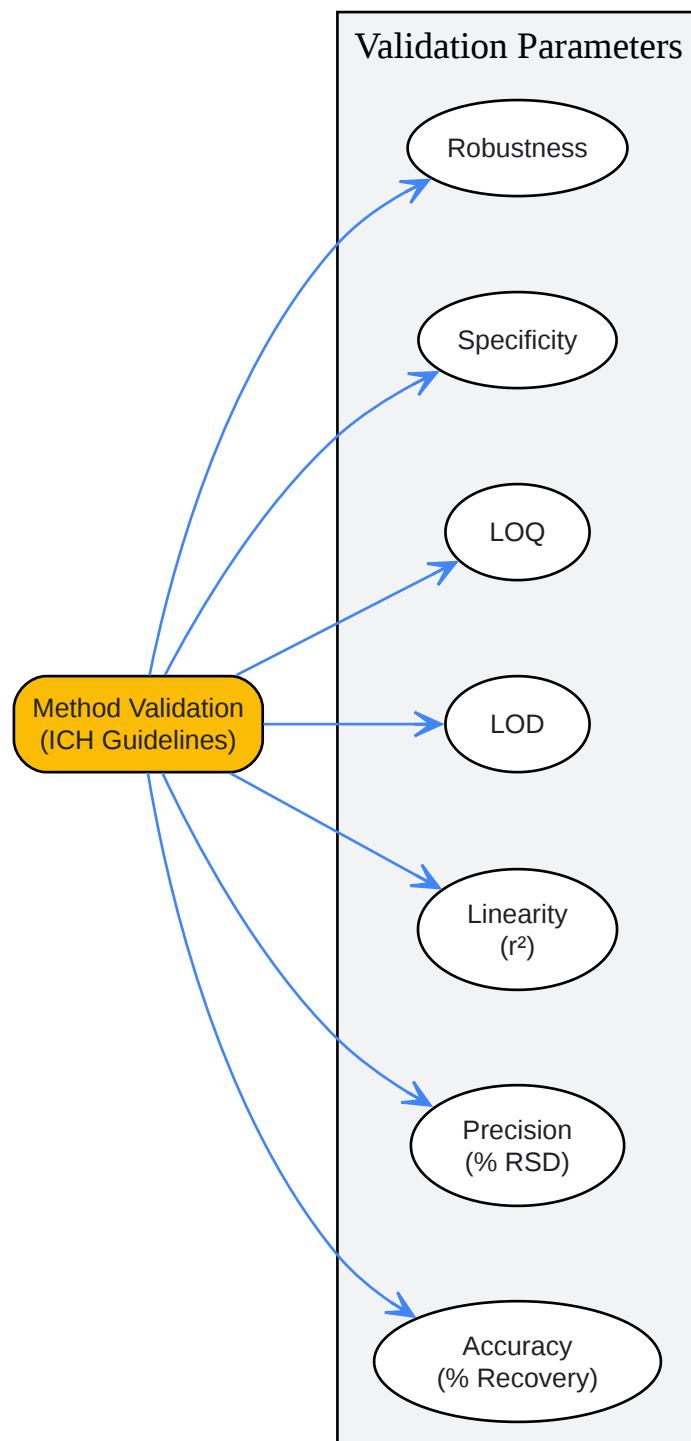
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Method	Drug	LOD (µg/mL)	LOQ (µg/mL)	Reference
Simultaneous Equation	Ibuprofen	0.82	0.93	[3]
Paracetamol	0.198	0.538	[3]	

## Mandatory Visualizations

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Caption: Experimental workflow for the simultaneous estimation of ibuprofen and paracetamol.



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Caption: Key parameters for the validation of the analytical method as per ICH guidelines.

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- To cite this document: BenchChem. [Application Notes & Protocols: Simultaneous Estimation of Ibuprofen and Paracetamol by UV Spectrophotometry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12721694#simultaneous-estimation-of-ibuprofen-and-paracetamol-by-uv-spectrophotometry>]

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